molecular formula C17H23NO5S B4036108 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4036108
M. Wt: 353.4 g/mol
InChI Key: ONEYDRJKMXVUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring with a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ringThe cyclohexane carboxylic acid moiety is then attached to the thiophene ring through a carbamoylation reaction, which involves the use of reagents such as carbonyldiimidazole (CDI) and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ethoxycarbonyl group can produce alcohols or aldehydes.

Scientific Research Applications

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect. The cyclohexane carboxylic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
  • 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid
  • 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclopentanecarboxylic acid

Uniqueness

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the ethoxycarbonyl group and the dimethyl substituents on the thiophene ring, along with the cyclohexane carboxylic acid moiety, gives the compound distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-4-23-17(22)13-9(2)10(3)24-15(13)18-14(19)11-7-5-6-8-12(11)16(20)21/h11-12H,4-8H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYDRJKMXVUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 5
2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

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